molecular formula C12H13ClN2O2S B13990393 5-(2-Methanesulfonyl-phenyl)-pyridin-2-ylamine, hydrochloride CAS No. 209959-31-9

5-(2-Methanesulfonyl-phenyl)-pyridin-2-ylamine, hydrochloride

Cat. No.: B13990393
CAS No.: 209959-31-9
M. Wt: 284.76 g/mol
InChI Key: UJLNOXSOXZZLQX-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2-(methylsulfonyl)phenylamine.

    Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-(methylsulfonyl)phenylamine attacks the 2-chloropyridine, resulting in the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is unique due to its specific combination of a pyridine ring and a methylsulfonylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

209959-31-9

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

5-(2-methylsulfonylphenyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C12H12N2O2S.ClH/c1-17(15,16)11-5-3-2-4-10(11)9-6-7-12(13)14-8-9;/h2-8H,1H3,(H2,13,14);1H

InChI Key

UJLNOXSOXZZLQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N.Cl

Origin of Product

United States

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